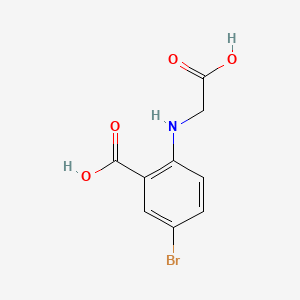

5-Bromo-N-(carboxymethyl)anthranilic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(carboxymethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTZRRAYYJFRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186007 | |

| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32253-75-1 | |

| Record name | 5-Bromo-N-(carboxymethyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32253-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032253751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32253-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromo-2-carboxyphenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N-(carboxymethyl)anthranilic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Bromo-N-(carboxymethyl)anthranilic acid, also known as N-(4-Bromo-2-carboxyphenyl)glycine, is a substituted anthranilic acid derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules.[1][2][3] Its unique trifunctional structure, featuring a bromine atom, a carboxylic acid group, and an N-carboxymethyl moiety, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications, particularly in the realm of drug discovery and development. The anthranilic acid scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents.[4][5] The strategic placement of a bromine atom on this scaffold can enhance biological activity or provide a handle for further synthetic transformations, making this compound a valuable intermediate for medicinal chemists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₄ | [6][7] |

| Molecular Weight | 274.07 g/mol | [6][7] |

| CAS Number | 32253-75-1 | [3][7] |

| Melting Point | 215-218 °C (with decomposition) | [6] |

| Boiling Point | 517 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.842 g/cm³ (Predicted) | [6] |

| Appearance | White to light brown solid | [7] |

| Solubility | Information not widely available, but likely soluble in organic solvents like DMSO and DMF. |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-5-bromobenzoic acid with a two-carbon building block bearing a carboxylic acid or its ester equivalent. A common and effective method involves the reaction of 2-amino-5-bromobenzoic acid with chloroacetic acid in the presence of a base.

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures.[7]

-

Dissolution of Starting Material : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-bromobenzoic acid (2 g, 9 mmol) in 15 mL of 2 N sodium carbonate solution.

-

Addition of Reagent : Slowly add a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 mL of 2 N sodium carbonate solution dropwise to the stirred solution of 2-amino-5-bromobenzoic acid.

-

Reaction : Heat the reaction mixture to 80 °C and stir for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 8 mL of 2 N hydrochloric acid to acidify the solution.

-

Separate the organic phase.

-

-

Purification :

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a light brown solid.

-

For higher purity, the solid can be purified by silica gel column chromatography using a mixture of ethyl acetate and methanol (1:1 v/v) as the eluent. This should yield a white solid.[7]

-

Causality behind Experimental Choices : The use of sodium carbonate as a base is crucial to deprotonate the carboxylic acid and amino groups of the starting material, facilitating the nucleophilic attack on the electrophilic carbon of chloroacetic acid. Heating the reaction to 80 °C increases the reaction rate. The acidic workup is necessary to protonate the carboxylate groups, rendering the product less water-soluble and extractable into an organic solvent like diethyl ether.

Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, data for the closely related precursor, 5-bromoanthranilic acid, can provide valuable insights for characterization. It is known that NMR, FTIR, and Raman spectra for this compound are available in spectral databases.[8]

Interpreting Expected Spectral Data

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the amine proton. The aromatic protons will likely appear as a set of multiplets in the aromatic region, with their chemical shifts and coupling constants influenced by the bromo, amino, and carboxylic acid substituents. The methylene protons should appear as a singlet, and the amine proton may be a broad singlet.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the two carboxylic acid carbons, the aromatic carbons (some of which will be quaternary), and the methylene carbon. The carbon attached to the bromine atom will be significantly influenced by its electronegativity.

-

FTIR : The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids (a broad band), the C=O stretch of the carboxylic acids, the N-H stretch of the secondary amine, and C-Br stretching vibrations.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various heterocyclic systems that are of interest in medicinal chemistry.[2] The anthranilic acid core is a key component of many biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antimicrobials.[4][5]

Precursor for Heterocyclic Synthesis

The presence of the amino and carboxylic acid groups allows for cyclization reactions to form important heterocyclic scaffolds.

-

Quinazolinones : Anthranilic acid derivatives are widely used in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[9][10] The bromo-substituent on the anthranilic acid core can be a key feature for enhancing the cytotoxic activity of the resulting quinazolinone derivatives.[9]

-

Benzodiazepines : Anthranilic acids are also precursors for the synthesis of benzodiazepines, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties.[11][12][13] Multicomponent reactions involving anthranilic acid derivatives can lead to diverse benzodiazepine scaffolds.[11]

The N-(carboxymethyl) substituent provides an additional point of diversity for creating libraries of compounds for high-throughput screening.

Potential Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acids : Both carboxylic acid groups can undergo standard transformations such as esterification, amidation, and reduction.

-

Secondary Amine : The secondary amine is nucleophilic and can participate in various coupling and condensation reactions.

-

Aryl Bromide : The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and build larger molecular architectures.

Sources

- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 2. scbt.com [scbt.com]

- 3. 5-溴-N-(羰基甲基)氨茴酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues [mdpi.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-N-(carboxymethyl)anthranilic Acid: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Anthranilic Acid Scaffold

Anthranilic acid and its derivatives are privileged pharmacophores in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1][2] Their inherent structural features, including an aromatic ring, a carboxylic acid, and an amino group, provide a versatile platform for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery.[2][3] These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][4] 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS 32253-75-1) emerges as a strategically important intermediate, offering multiple reactive sites for the construction of more complex and potentially bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, with a focus on its role as a pivotal building block in the development of novel therapeutics.

Physicochemical Properties: A Foundation for Experimental Design

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and biological screening. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 32253-75-1 | [5][6][7] |

| Molecular Formula | C₉H₈BrNO₄ | [5][6] |

| Molecular Weight | 274.07 g/mol | [5][6] |

| Appearance | White to tan powder, crystals and/or chunks | BOC Sciences |

| Melting Point | 215-218 °C (decomposes) | [6][7] |

| Boiling Point | 517 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.842 g/cm³ (Predicted) | [6] |

| LogP | 1.71680 (Predicted) | [6] |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O | BOC Sciences |

| InChI Key | NGTZRRAYYJFRDA-UHFFFAOYSA-N |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-5-bromobenzoic acid with chloroacetic acid. The following protocol provides a detailed, self-validating methodology.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-bromobenzoic acid

-

Chloroacetic acid

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in an aqueous solution of sodium carbonate.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in aqueous sodium carbonate to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-alkylation.

-

Reaction Conditions: Heat the reaction mixture at approximately 80°C with continuous stirring for an extended period (e.g., 20 hours) to ensure the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Extract the product into an organic solvent such as diethyl ether.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude product as a solid.

-

-

Purification: Purify the crude solid by silica gel column chromatography using a mixture of ethyl acetate and methanol as the eluent to yield the pure this compound as a white solid.

Causality Behind Experimental Choices:

-

The use of sodium carbonate as a base is crucial to deprotonate the carboxylic acid and the amino group of the starting material, facilitating the nucleophilic attack on chloroacetic acid.

-

Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

-

Acidification during the work-up protonates the carboxyl groups, making the product less water-soluble and facilitating its extraction into an organic solvent.

-

Silica gel chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.

Applications in Drug Discovery and Development: A Scaffold for Bioactive Molecules

While this compound is primarily recognized as a synthetic intermediate, its value lies in its potential to be elaborated into a diverse range of biologically active molecules.[5][7] The anthranilic acid core is a key feature in numerous approved drugs, including anti-inflammatory agents, diuretics, and anticoagulants.[1]

The presence of a bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents. The carboxylic acid and secondary amine functionalities are readily available for amide bond formation, enabling the attachment of various side chains and the construction of larger, more complex molecules.

Potential Therapeutic Targets for Derivatives:

Derivatives of anthranilic acid have shown activity against a wide range of biological targets:

-

Anti-inflammatory Agents: N-acyl derivatives of 5-bromoanthranilic acid have demonstrated anti-inflammatory properties.[8]

-

Antimicrobial Agents: Anthranilic acid derivatives have been investigated for their antibacterial and antifungal activities.[9]

-

Anticancer Agents: Hybrid molecules incorporating the anthranilic acid scaffold have shown antiproliferative activity against various cancer cell lines.[10]

-

Antiviral Agents: Certain derivatives have been explored as inhibitors of viral replication.[2]

-

Enzyme Inhibitors: Anthranilic acid-based compounds have been designed as inhibitors of various enzymes, including aldo-keto reductases and kinases.[2]

Visualizing Synthetic Potential: A Workflow Diagram

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of bioactive derivatives.

Caption: Synthetic pathways from this compound.

Safety and Handling: Ensuring Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention if symptoms persist.

-

Conclusion: A Key Intermediate for Future Discoveries

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. While its own biological activity is not extensively documented, its strategic placement of reactive functional groups makes it an ideal starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and derivatization potential, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for the next generation of innovative medicines.

References

- CN110862327A - Preparation method of 5-bromo-2-hydroxyanthranilic acid - Google P

-

Synthesis and biological activity of N-acyl-5-bromanthranilic acids - ResearchGate. (URL: [Link])

- SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (URL: not available)

-

Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics - PMC - NIH. (URL: [Link])

- WO2022064454A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google P

-

Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity - PMC - NIH. (URL: [Link])

-

Benzoic acid, 5-bromo-2-[(carboxymethyl)amino]- - Pharos. (URL: [Link])

- WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google P

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

-

Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (URL: [Link])

-

United States Patent (19) - Googleapis.com. (URL: [Link])

-

5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. (URL: [Link])

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (URL: [Link])

-

This compound - SpectraBase. (URL: [Link])

-

Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed. (URL: [Link])

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: [Link])

-

PL7. Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils - FACTA UNIVERSITATIS. (URL: [Link])

-

What is the mechanism of Aminobenzoic acid? - Patsnap Synapse. (URL: [Link])

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 32253-75-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-(carboxymethyl)anthranilic Acid

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the most prevalent and efficient synthetic pathway, offering a thorough examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide emphasizes scientific integrity, providing mechanistic insights and referencing authoritative sources to ensure a self-validating and reproducible methodology.

Introduction and Strategic Importance

This compound (CAS No: 32253-75-1) is a substituted anthranilic acid derivative of significant interest in medicinal chemistry.[1][2] Its molecular structure, featuring a bromine atom and a carboxymethyl group on the anthranilic acid scaffold, provides a versatile platform for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the dicarboxylic acid moiety offers multiple points for amide bond formation and other derivatizations. Its utility is noted in the synthesis of novel therapeutic agents, underscoring the importance of a reliable and well-characterized synthetic route.[3]

This guide focuses on the most direct and widely reported synthesis of the title compound, which proceeds via the N-alkylation of 5-bromoanthranilic acid with chloroacetic acid. We will also detail the preparation of the key starting material, 5-bromoanthranilic acid, from the readily available precursor, anthranilic acid.

Core Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

-

Bromination of Anthranilic Acid: The regioselective bromination of anthranilic acid to produce 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid).

-

N-Alkylation of 5-Bromoanthranilic Acid: The subsequent N-alkylation of 5-bromoanthranilic acid with chloroacetic acid to yield the final product.

This pathway is favored for its use of commercially available and relatively inexpensive starting materials, as well as for its straightforward and scalable reaction conditions.

Mechanistic Considerations

The synthesis hinges on two fundamental organic reactions. The first step, electrophilic aromatic substitution, specifically bromination, is directed by the activating and ortho-, para-directing amino group of anthranilic acid. The para-position to the amino group is favored, leading to the desired 5-bromo isomer. The second step is a nucleophilic substitution reaction, where the amino group of 5-bromoanthranilic acid acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid and facilitate the nucleophilic attack by the amine.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-bromobenzoic Acid (5-Bromoanthranilic Acid)

The preparation of 5-bromoanthranilic acid is a critical first step. A common and effective method involves the direct bromination of anthranilic acid in glacial acetic acid.[4][5][6]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve anthranilic acid (20 g) in glacial acetic acid.

-

Cool the solution to below 15°C using an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring until a persistent reddish-brown color is observed. This indicates the formation of a thick white precipitate, which is a mixture of the hydrobromides of mono- and di-bromo anthranilic acids.[4]

-

Filter the resulting solid and wash it with a small amount of benzene.

-

To isolate the desired mono-brominated product, transfer the solid to a flask containing water and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to boiling and filter while hot. The dibrominated byproduct is less soluble and will be largely removed in the filter cake.

-

Allow the hot filtrate to cool slowly to room temperature, which will cause the precipitation of 2-amino-5-bromobenzoic acid as crystals.

-

Collect the crystals by vacuum filtration, wash with cold water, and dry to obtain the final product.

Stage 2: Synthesis of this compound

This stage involves the N-alkylation of the previously synthesized 5-bromoanthranilic acid with chloroacetic acid in the presence of a base.[7]

Experimental Protocol:

-

To a solution of 2-amino-5-bromobenzoic acid (2 g, 9 mmol) in 15 ml of 2 N sodium carbonate solution, slowly add a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 ml of 2 N sodium carbonate solution dropwise.[7]

-

Heat the reaction mixture to 80°C and stir for 20 hours.[7]

-

After 20 hours, cool the reaction mixture to room temperature.

-

Acidify the mixture by adding 8 ml of 2 N hydrochloric acid.

-

Extract the product into 50 ml of diethyl ether.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a light brown solid.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (1:1 v/v) as the eluent to yield this compound as a white solid (1.55 g, 60% yield).[7]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | Anthranilic Acid | Bromine | Glacial Acetic Acid | <15 | Not specified | 2-Amino-5-bromobenzoic acid | Not specified |

| 2 | 2-Amino-5-bromobenzoic acid | Chloroacetic acid, Sodium Carbonate | Water | 80 | 20 | This compound | 60[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32253-75-1 | [1][7] |

| Molecular Formula | C9H8BrNO4 | [7] |

| Molecular Weight | 274.07 g/mol | [7] |

| Melting Point | 215-218 °C (dec.) | [1] |

Visualization of the Synthetic Workflow

Diagram 1: Overall Synthetic Pathway

Caption: A schematic overview of the two-step synthesis of this compound.

Diagram 2: Experimental Workflow for Stage 2

Caption: A step-by-step workflow for the N-alkylation and purification of the final product.

Trustworthiness and Self-Validation

The protocols described herein are based on established and published synthetic methods.[4][5][7] The reliability of this synthesis is underscored by the following:

-

Purity Assessment: The final product's purity can be readily assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The reported melting point of 215-218 °C with decomposition serves as a preliminary indicator of purity.[1]

-

Chromatographic Purification: The inclusion of a silica gel column chromatography step is crucial for removing any unreacted starting materials or side products, ensuring a high-purity final compound.[7]

-

Reproducibility: The use of well-defined reaction conditions, including temperature, time, and stoichiometry, allows for the consistent and reproducible synthesis of the target molecule.

Conclusion

This technical guide has outlined a robust and efficient two-step synthesis for this compound. By providing a detailed examination of the synthetic pathway, from mechanistic underpinnings to practical experimental protocols, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The described methodology, grounded in authoritative sources, offers a reliable and scalable route to this important chemical intermediate.

References

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Biological Evaluation of Some Novel Quinazolinone Derivatives. [Link]

-

International Journal of Drug Development and Research. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. [Link]

- Google Patents.

-

WIPO PatentScope. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

DiVA Portal. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

-

European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

The Merck Index Online. 5-Bromoanthranilic Acid. [Link]

-

PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

Sources

- 1. This compound | 32253-75-1 [chemicalbook.com]

- 2. This compound CAS#: 32253-75-1 [m.chemicalbook.com]

- 3. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromoanthranilic Acid [drugfuture.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-N-(carboxymethyl)anthranilic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Bromo-N-(carboxymethyl)anthranilic acid, a halogenated derivative of anthranilic acid. Also known as N-(4-Bromo-2-carboxyphenyl)glycine, this compound serves as a versatile building block in synthetic organic chemistry.[1] This document delineates its core molecular structure, physicochemical properties, and established synthetic protocols. By synthesizing data from chemical suppliers and spectral databases, this guide aims to equip researchers with the foundational knowledge required for its effective application in experimental design and chemical synthesis.

Introduction and Chemical Identity

This compound belongs to the class of anthranilic acid derivatives, which are core structures in many biologically active compounds and pharmaceutical agents. The introduction of a bromine atom and an N-carboxymethyl group onto the anthranilic acid scaffold significantly modifies its electronic properties and steric profile, offering unique functionalities for further chemical transformations. Its utility primarily lies in its role as a chemical intermediate, where its distinct functional groups—two carboxylic acids, a secondary amine, and a bromo-substituted aromatic ring—can be selectively targeted.[1][2]

Key Identifiers:

-

IUPAC Name: 5-bromo-2-((carboxymethyl)amino)benzoic acid[]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by a central benzene ring substituted at positions 1, 2, and 5. The bromine atom at the C5 position acts as an electron-withdrawing group, influencing the acidity of the carboxylic acid and the nucleophilicity of the amine. The secondary amine linker connects a carboxymethyl group, adding another acidic site and a point for potential derivatization.

Core Functional Groups:

-

Aromatic Carboxylic Acid: The primary acidic functional group attached directly to the benzene ring.

-

Aliphatic Carboxylic Acid: The carboxylic acid on the N-substituted methyl group.

-

Secondary Amine: Serves as a linker and a site for potential N-alkylation or acylation reactions.

-

Bromo Group: A heavy halogen atom that influences reactivity and can serve as a handle for cross-coupling reactions.

Physicochemical Data Summary

| Property | Value | Source |

| Melting Point | 215-218 °C (decomposes) | [2][][4][5][6] |

| Boiling Point | 517 °C at 760 mmHg (Predicted) | [][4][6] |

| Density | 1.842 g/cm³ (Predicted) | [][4][6] |

| Appearance | White to tan powder or crystals | [] |

| LogP | 1.71680 (Predicted) | [4] |

| SMILES String | OC(=O)CNc1ccc(Br)cc1C(O)=O | [2] |

| InChI Key | NGTZRRAYYJFRDA-UHFFFAOYSA-N | [2][] |

Spectroscopic Profile

While specific, detailed spectra require direct experimental acquisition, public databases provide access to foundational spectral data for this compound.[8] The expected spectroscopic signatures are as follows:

-

¹H NMR: Aromatic protons would appear as distinct multiplets in the aromatic region, with their chemical shifts influenced by the bromine and amino-carboxymethyl substituents. The methylene (-CH₂-) protons of the carboxymethyl group would likely appear as a singlet, and the amine and carboxylic acid protons would be visible as broad singlets, exchangeable with D₂O.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including two carbonyl carbons from the carboxylic acids, six aromatic carbons (with shifts influenced by the bromine and other substituents), and one methylene carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include broad O-H stretches for the carboxylic acids (typically ~2500-3300 cm⁻¹), C=O stretches for the carbonyls (~1700 cm⁻¹), N-H stretching for the secondary amine (~3300 cm⁻¹), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a haloacetic acid by 2-amino-5-bromobenzoic acid.[7]

Experimental Protocol: Synthesis

This protocol is adapted from established synthetic routes.[7]

Objective: To synthesize this compound via N-alkylation.

Materials:

-

2-Amino-5-bromobenzoic acid

-

Chloroacetic acid[7]

-

Sodium carbonate (Na₂CO₃)[7]

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), 2 N[7]

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (e.g., 9 mmol) in a 2 N sodium carbonate solution (e.g., 15 mL). The carbonate base is crucial for deprotonating the carboxylic acid and neutralizing the HCl formed during the reaction.

-

Reagent Addition: In a separate beaker, prepare a solution of chloroacetic acid (e.g., 7.3 mmol) in 2 N sodium carbonate solution (e.g., 7.5 mL). Add this solution dropwise to the stirred solution of 2-amino-5-bromobenzoic acid. The secondary amine of the anthranilic acid acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for approximately 20 hours.[7] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Acidification: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether (e.g., 50 mL) to the mixture.

-

Precipitation: Slowly add 2 N hydrochloric acid (e.g., 8 mL) to the biphasic mixture.[7] This step protonates both carboxylic acid groups, rendering the product insoluble in the aqueous phase and forcing it into the organic layer or causing it to precipitate.

-

Extraction & Drying: Separate the organic phase. The aqueous phase can be extracted again with ether to maximize yield. Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Remove the solvent by rotary evaporation to yield the crude product, typically as a light brown solid.[7]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Purification

The crude product can be purified to obtain a higher-grade material.

Objective: To purify the crude solid using column chromatography.

Procedure:

-

Prepare a silica gel slurry using an appropriate solvent system (e.g., a 1:1 mixture of ethyl acetate/methanol has been reported).[7]

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved sample onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent by rotary evaporation to yield a purified white solid.[7] A reported melting point for a purified sample is 178-180 °C, though other sources report 215-218 °C, suggesting potential polymorphism or differences in purity.[2][7]

Applications and Significance in Research

This compound is primarily used in chemical synthesis as a building block.[1][2][5] Its structural features allow for a variety of subsequent chemical modifications, making it a valuable intermediate for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Logical Relationship of Functional Groups to Applications

Caption: Reactivity of functional groups enabling diverse synthetic pathways.

-

Carboxylic Acids: Both the aromatic and aliphatic carboxylic acids can be converted into esters, amides, or acid chlorides, allowing for the attachment of various side chains or the formation of polymers.

-

Secondary Amine: The amine can undergo acylation or further alkylation. It can also be a key component in the synthesis of heterocyclic ring systems, such as quinazolinones, which are common motifs in pharmacologically active compounds.[9]

-

Bromo Group: The bromine atom on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of aryl, alkyl, or alkyne groups. This is a powerful tool for building molecular complexity.

While specific biological activities for this exact molecule are not widely reported, related bromo-phenylacetic acid and anthranilic acid derivatives are explored as intermediates for anti-inflammatory drugs and other therapeutic agents.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place.

This compound is intended for research and development use only.[1][6]

Conclusion

This compound is a multifunctional chemical intermediate whose value lies in the strategic placement of its reactive groups. The presence of two distinct carboxylic acids, a secondary amine, and a bromine-substituted aromatic ring provides chemists with multiple handles for synthetic elaboration. Understanding its structural properties, reactivity, and established synthetic protocols is essential for leveraging this compound as a versatile building block in the design and creation of novel molecules for pharmaceutical and materials science applications.

References

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

- Patel, N. B., et al. (2010). Synthesis and Antimicrobial Activity of Some Novel Oxoquinazoline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366.

-

PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromo-2-formylphenoxy)acetic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound technical grade, 90 32253-75-1 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 32253-75-1 [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. chemimpex.com [chemimpex.com]

5-Bromo-N-(carboxymethyl)anthranilic acid solubility data

An In-Depth Technical Guide on the Solubility of 5-Bromo-N-(carboxymethyl)anthranilic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 32253-75-1). While this compound serves as a valuable building block in chemical synthesis, particularly for pharmacologically active molecules, its fundamental physicochemical properties, such as solubility, are not extensively documented in publicly available literature.[1][2] This guide addresses this information gap by synthesizing available data, providing a deep theoretical analysis based on the molecule's structure, and presenting detailed, field-proven protocols for the experimental determination of its aqueous and organic solvent solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications ranging from reaction optimization to formulation development.

Introduction and Physicochemical Profile

This compound is a substituted anthranilic acid derivative. Anthranilic acid and its derivatives are notable intermediates in the production of dyes, perfumes, and pharmaceuticals, including anti-inflammatory agents.[3][4][5] Understanding the solubility of this specific bromo-substituted derivative is paramount for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and, in a pharmaceutical context, is a critical determinant of a molecule's potential bioavailability and formulation pathways.

The molecule's key physicochemical properties, compiled from various chemical data sources, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32253-75-1 | [1] |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Melting Point | 215-218 °C (decomposes) | [2][6] |

| Synonyms | N-(4-Bromo-2-carboxyphenyl)glycine | [1] |

| Predicted LogP | 1.71680 | [6] |

| Predicted Density | 1.842 g/cm³ | [6] |

Theoretical Solubility Analysis Based on Molecular Structure

The solubility of this compound is governed by the interplay of its distinct functional groups. As an amphoteric substance, its solubility in aqueous media is expected to be highly dependent on pH.[5]

-

Hydrophilic Moieties (Water-Solubilizing):

-

Two Carboxylic Acid Groups (-COOH): These are acidic functional groups. At pH values above their pKa, they will deprotonate to form carboxylate anions (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to form strong ion-dipole interactions with water, thereby enhancing aqueous solubility.

-

Secondary Amine Group (-NH-): This group is basic. At pH values below its pKa, it will be protonated to form a secondary ammonium cation (-NH₂⁺-). Similar to the carboxylates, this charge increases polarity and aqueous solubility.

-

-

Hydrophobic Moieties (Water-Insolubilizing):

-

Brominated Benzene Ring: The aromatic ring is inherently non-polar and hydrophobic. The large, electron-rich bromine atom further contributes to the lipophilicity of this portion of the molecule, favoring solubility in non-polar organic solvents.

-

Solubility Prediction: Based on this structural analysis, the compound is predicted to have its lowest aqueous solubility at its isoelectric point (the pH at which the net charge is zero). Solubility will significantly increase in both acidic (pH < 4) and alkaline (pH > 8) conditions due to the formation of cationic and anionic species, respectively. In organic solvents, its solubility will depend on the solvent's polarity and its ability to form hydrogen bonds.

Caption: Logical diagram of molecular structure influencing solubility.

Published Solubility Data for Related Compounds

Direct, quantitative solubility data (e.g., in mg/mL or M) for this compound is not readily found in the surveyed literature. However, qualitative data for the parent compound, 5-bromoanthranilic acid, provides a useful, albeit approximate, reference point.

Table 2: Qualitative Solubility of 5-Bromoanthranilic Acid (CAS 5794-88-7)

| Solvent | Solubility Description | Source |

| Water | Very slightly soluble | [7] |

| Acetone | Freely soluble | [7] |

| Alcohol | Moderately soluble | [7] |

| Ether | Moderately soluble | [7] |

| Chloroform | Moderately soluble | [7] |

| Benzene | Moderately soluble | [7] |

| Acetic Acid | Moderately soluble | [7] |

The N-(carboxymethyl) substitution in the title compound introduces an additional polar, ionizable group compared to 5-bromoanthranilic acid. This suggests that the title compound may exhibit slightly higher aqueous solubility, particularly under basic conditions, while likely retaining good solubility in polar organic solvents like acetone and alcohols.

Protocol for Experimental Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., pH 7.4 phosphate-buffered saline).

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, buffer, ethanol)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material compatibility)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1.0 mL of pH 7.4 buffer at 25°C) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid. This step is crucial to separate the saturated solution (supernatant) from the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration removes any remaining microscopic particulates that could otherwise dissolve upon dilution and falsely inflate the solubility measurement.

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, as described in the following section.

Protocol for Analytical Quantification by HPLC-UV

Liquid chromatography is a standard technique for the quantification of carboxylic acids.[8][9] Given the compound's aromatic structure, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a highly suitable and accessible method.

Self-Validating HPLC-UV Method

Principle: The concentration of the dissolved analyte is determined by comparing the peak area from its chromatogram to a standard curve generated from solutions of known concentrations.

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture such as 60:40 (v/v) Acetonitrile : Water containing 0.1% Formic Acid. Causality Note: The formic acid helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on the reverse-phase column.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Scan for maximal absorbance between 210-350 nm; a wavelength around 254 nm is a common starting point for aromatic compounds.

-

Column Temperature: 30°C

Protocol:

-

Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards that bracket the expected sample concentration.

-

Calibration Curve Generation: Inject each standard onto the HPLC system and record the corresponding peak area. Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a correlation coefficient (r²) of >0.995 to be considered trustworthy.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Section 4.1) onto the HPLC system and record the peak area.

-

Solubility Calculation: Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility concentration in the original solvent.

Conclusion

This compound is an amphoteric molecule whose aqueous solubility is theoretically governed by pH. It is expected to be poorly soluble in neutral water but significantly more soluble in acidic and alkaline solutions, as well as in polar organic solvents. While quantitative solubility data is not prevalent in the literature, this guide provides a robust framework for its experimental determination. By employing the detailed shake-flask protocol and the validated HPLC-UV quantification method, researchers can reliably generate the precise solubility data required for advancing their work in chemical synthesis and pharmaceutical development.

References

-

Wheeler, A. S., & Oates, W. M. (1910). The bromination of anthranilic acid. Journal of the American Chemical Society, 32(6), 770-773. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

Domańska, U., & Pobudkowska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of chemical thermodynamics, 43(3), 423-429. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

ChemIDplus. (n.d.). 5-Bromoanthranilic Acid. Retrieved from [Link]

-

ISBN: 978-93-91842-69-7. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. Retrieved from [Link]

-

Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Retrieved from [Link]

-

Tiwari, D., Haque, S., Misra, S., & Siddiqui, N. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271. Retrieved from [Link]

-

Tiwari, D., Haque, S., Misra, S., & Siddiqui, N. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW QUINAZOLINE DERIVATIVES. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 32253-75-1 [chemicalbook.com]

- 3. ijddr.in [ijddr.in]

- 4. research.uees.edu.ec [research.uees.edu.ec]

- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. 5-Bromoanthranilic Acid [drugfuture.com]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-(carboxymethyl)anthranilic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the spectroscopic characterization of 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS No. 32253-75-1).[1][2] Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed theoretical interpretation and prediction of its spectroscopic data. This approach is grounded in the analysis of its constituent chemical moieties and supported by experimental data from closely related structural analogs.

The core of this guide is built upon the foundational understanding of how functional groups influence spectroscopic outcomes. We will leverage the known spectral data of 5-bromoanthranilic acid and introduce the spectroscopic effects of the N-(carboxymethyl) group. This methodology provides a robust framework for researchers to interpret their own experimental data for this compound and similar molecular structures.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol .[1][2] Its structure is characterized by a 5-bromoanthranilic acid core N-substituted with a carboxymethyl group. This substitution introduces a secondary amine, a methylene group, and an additional carboxylic acid function, all of which will manifest distinctively in its spectroscopic profile.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methylene protons, the amine proton, and the two carboxylic acid protons. The chemical shifts are predicted based on the known spectrum of 5-bromoanthranilic acid and standard substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic H-6 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2.0 - 2.5 | This proton is ortho to the bromine atom, leading to a downfield shift. It will be split by the meta proton H-4. |

| Aromatic H-4 | ~ 7.3 - 7.5 | Doublet of Doublets (dd) | J(H4-H3) ≈ 8.5-9.0, J(H4-H6) ≈ 2.0-2.5 | This proton is coupled to both H-3 and H-6. |

| Aromatic H-3 | ~ 6.8 - 7.0 | Doublet (d) | ~ 8.5 - 9.0 | This proton is ortho to the electron-donating amino group, resulting in an upfield shift. It is split by the vicinal proton H-4. |

| Methylene (-CH₂-) | ~ 4.0 - 4.3 | Singlet (s) | N/A | The methylene protons are adjacent to the electron-withdrawing nitrogen and carboxylic acid groups, causing a significant downfield shift. They are expected to appear as a singlet. |

| Amine (-NH-) | ~ 5.0 - 6.0 | Broad Singlet (br s) | N/A | The chemical shift of the amine proton can be highly variable and concentration-dependent. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |

| Carboxylic Acid (-COOH) | ~ 10.0 - 13.0 | Broad Singlet (br s) | N/A | The protons of the two carboxylic acid groups are acidic and will appear far downfield as broad singlets. It is possible they may appear as a single, broad peak integrating to 2H. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will reflect the electronic environment of each of the nine carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of 5-bromoanthranilic acid and the known effects of the N-carboxymethyl substituent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Benzoic Carboxyl (C=O) | ~ 169 - 172 | The carboxylic acid carbon of the anthranilic acid moiety. |

| Methyl Carboxyl (C=O) | ~ 171 - 174 | The carboxylic acid carbon of the carboxymethyl group. |

| C-2 (C-NH) | ~ 148 - 152 | The carbon atom attached to the nitrogen is significantly deshielded. |

| C-5 (C-Br) | ~ 110 - 114 | The carbon atom bonded to bromine experiences a moderate shielding effect compared to an unsubstituted carbon. |

| C-1 | ~ 112 - 116 | This carbon is ortho to the amino group and is expected to be shielded. |

| C-4 | ~ 138 - 142 | This aromatic CH carbon is deshielded due to its position relative to the bromine and amino groups. |

| C-6 | ~ 134 - 138 | This aromatic CH carbon is also deshielded. |

| C-3 | ~ 118 - 122 | This aromatic CH carbon is shielded due to its proximity to the amino group. |

| Methylene (-CH₂-) | ~ 45 - 50 | The methylene carbon is attached to both a nitrogen and a carboxyl group, placing it in this expected range. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad and strong band, often obscuring other signals in this region. |

| 3400 - 3300 | N-H Stretch | Secondary Amine | A single, sharp to moderately broad peak of medium intensity. |

| 3100 - 3000 | C-H Stretch | Aromatic | Multiple weak to medium sharp bands. |

| 2960 - 2850 | C-H Stretch | Aliphatic (Methylene) | Weak to medium sharp bands. |

| 1730 - 1680 | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption. The presence of two carboxyl groups may lead to a broadened or split peak. |

| 1620 - 1580 | N-H Bend | Secondary Amine | Medium intensity band. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity. |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid | Strong intensity band. |

| 1250 - 1020 | C-N Stretch | Amine | Medium intensity band. |

| 850 - 800 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene | Strong intensity band indicative of the substitution pattern. |

| 700 - 500 | C-Br Stretch | Aryl Halide | Weak to medium intensity band in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

For this compound, the molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Key expected fragments would include:

-

Loss of a hydroxyl radical (•OH) from a carboxylic acid group.

-

Loss of a carboxyl radical (•COOH) .

-

Loss of the carboxymethyl radical (•CH₂COOH) , which would be a significant fragmentation pathway.

-

Subsequent loss of carbon monoxide (CO) from the resulting fragments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. Anthranilic acid and its derivatives typically exhibit two main absorption bands. For this compound, the following is expected:

-

λ_max ≈ 240-250 nm: This shorter wavelength band is a characteristic absorption for the substituted benzene ring.

-

λ_max ≈ 330-350 nm: This longer wavelength absorption is attributed to the electronic transitions involving the amino group and the aromatic ring. The exact position of this band can be sensitive to the solvent polarity.

Experimental Protocols

For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for molecules with acidic protons as it slows down their exchange.

-

IR (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

UV-Vis: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) and then dilute to a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition Workflow

Caption: A typical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, mass spectral fragmentation patterns, and UV-Vis absorption maxima, researchers and drug development professionals can more effectively identify and characterize this molecule in their work. The provided protocols and workflows offer a practical starting point for obtaining and interpreting high-quality experimental data.

References

-

Pharos. (n.d.). Benzoic acid, 5-bromo-2-[(carboxymethyl)amino]-. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-N-(carboxymethyl)anthranilic Acid

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-N-(carboxymethyl)anthranilic acid, a key building block in synthetic organic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectrum, a detailed interpretation of the proton signals, and a robust experimental protocol for acquiring high-quality NMR data.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₉H₈BrNO₄, CAS Number: 32253-75-1) is a substituted anthranilic acid derivative.[1][3][4] Anthranilic acid and its derivatives are pivotal precursors in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and dyes.[5][6][7] The precise structural elucidation of these molecules is paramount for ensuring the integrity of synthetic pathways and the desired functionality of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for this purpose, offering detailed insights into the molecular architecture.

This guide will focus on a predictive interpretation of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR and comparative data from structurally related compounds.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of an organic molecule provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).

The structure of this compound features several key proton-bearing groups:

-

Aromatic Protons: Three protons on the substituted benzene ring.

-

Methylene Protons: Two protons on the carboxymethyl group's -CH₂-.

-

Amine Proton: One proton on the secondary amine.

-

Carboxylic Acid Protons: Two protons, one on each of the two carboxylic acid groups.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the ring: the bromine atom, the carboxylic acid group, and the N-(carboxymethyl)amino group.[8][9] Aromatic protons typically resonate in the downfield region of the spectrum (δ 6.5-8.5 ppm) due to the ring current effect.[8][9][10][11]

Predicted ¹H NMR Spectrum and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 | d | J(ortho) ≈ 8.0 | 1H |

| H-4 | ~7.5 | dd | J(ortho) ≈ 8.0, J(meta) ≈ 2.0 | 1H |

| H-3 | ~6.8 | d | J(meta) ≈ 2.0 | 1H |

| -CH₂- | ~4.0 | s | - | 2H |

| -NH- | Variable (broad) | s (broad) | - | 1H |

| -COOH (ring) | >12.0 (broad) | s (broad) | - | 1H |

| -COOH (methyl) | >10.0 (broad) | s (broad) | - | 1H |

Detailed Interpretation:

-

Aromatic Region (δ 6.5-8.0 ppm):

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-4.

-

H-4: This proton is ortho to the bromine atom and will experience its deshielding effect. It will appear as a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.

-

H-3: This proton is ortho to the electron-donating amino group, which will shield it, causing it to appear at the most upfield position in the aromatic region. It will be a doublet due to meta coupling with H-4.

-

-

Aliphatic Region (δ ~4.0 ppm):

-

-CH₂-: The methylene protons of the N-carboxymethyl group are adjacent to a nitrogen atom and a carbonyl group, which deshields them. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

-

Exchangeable Protons:

-

-NH- and -COOH: The protons of the amine and carboxylic acid groups are acidic and their chemical shifts are highly dependent on concentration, temperature, and solvent. They typically appear as broad singlets and may exchange with deuterium in the solvent, leading to their disappearance from the spectrum. In DMSO-d₆, they are often observed as broad signals at very downfield shifts.

-

The relationship between the molecular structure and the predicted NMR signals can be visualized as follows:

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

4.1. Sample Preparation

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its high polarity effectively dissolves the analyte, and its deuterium signal at ~2.50 ppm does not interfere with the signals of interest.

-

Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[12]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.[12]

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.[12]

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.[12]

-

Acquisition Time: An acquisition time of 3-4 seconds will ensure good digital resolution.[12]

-

Spectral Width: A spectral width of at least 15 ppm is recommended to encompass all expected signals, including the downfield carboxylic acid protons.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative proton ratios.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

The experimental workflow can be summarized in the following diagram:

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 32253-75-1 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. ijddr.in [ijddr.in]

- 8. amherst.edu [amherst.edu]

- 9. researchgate.net [researchgate.net]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

- 13. COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 14. COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES | Miltojević | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-Bromo-N-(carboxymethyl)anthranilic Acid

Abstract

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-N-(carboxymethyl)anthranilic acid, a molecule of interest in synthetic chemistry and drug development. As a substituted anthranilic acid derivative, its precise structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical properties. This document offers a detailed theoretical framework, a validated experimental protocol, and a thorough interpretation of the predicted ¹³C NMR spectrum. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular structure elucidation.